molecular formula C12H20BFO3Si B2636353 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid CAS No. 2377608-43-8

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid

Cat. No.: B2636353
CAS No.: 2377608-43-8
M. Wt: 270.18
InChI Key: LUFMZXRMRCSXMS-UHFFFAOYSA-N
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Description

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a t-butyldimethylsilyloxy group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with t-butyldimethylsilyl chloride in the presence of a base like imidazole to form the t-butyldimethylsilyloxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Substitution: The t-butyldimethylsilyloxy group can be selectively removed under mild acidic conditions to reveal the free hydroxyl group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other peroxides.

    Substitution: Mild acids like acetic acid or TBAF (tetrabutylammonium fluoride).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Free hydroxyl derivatives.

Scientific Research Applications

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the development of functional materials, such as polymers and organic electronics, due to its unique electronic properties.

    Biological Studies: Acts as a probe in studying protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the halide. The t-butyldimethylsilyloxy group serves as a protecting group, preventing unwanted side reactions at the hydroxyl site.

Comparison with Similar Compounds

Similar Compounds

  • 3-(t-Butyldimethylsilyloxy)phenylboronic acid
  • 4-(t-Butyldimethylsilyloxy)phenylboronic acid
  • 2-(t-Butyldimethylsilyloxy)phenylboronic acid

Uniqueness

3-(t-Butyldimethylsilyloxy)-4-fluorophenylboronic acid is unique due to the presence of both the fluorine atom and the t-butyldimethylsilyloxy group. The fluorine atom imparts distinct electronic properties, enhancing the compound’s reactivity and stability. The t-butyldimethylsilyloxy group provides steric protection, making it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFMZXRMRCSXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BFO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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